

Application Notes for Urea Phosphate (17-44-0) in Agriculture

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Urea phosphate*

Cat. No.: *B1195089*

[Get Quote](#)

Urea phosphate is a crystalline, water-soluble fertilizer that serves as an excellent source of nitrogen and phosphorus, two primary macronutrients essential for plant growth.^{[1][2]} With a typical NPK (Nitrogen-Phosphorus-Potassium) formula of 17-44-0, it is particularly beneficial during the initial growth stages of crops to promote robust root development, and later to support flowering and fruiting.^{[1][2][3]} Its high solubility makes it ideal for application through fertigation and foliar spraying.^{[2][4]} A notable characteristic of **urea phosphate** is its strong acidic nature, which helps in cleaning drip irrigation systems and improving nutrient availability in alkaline and calcareous soils.^{[5][6][7]}

Chemical and Physical Properties

Urea phosphate is formed from a 1:1 combination of urea and phosphoric acid, with the chemical formula $\text{CO}(\text{NH}_2)_2 \cdot \text{H}_3\text{PO}_4$.^{[4][8]} It is an odorless, white crystalline solid.^[1] The acidic nature of **urea phosphate** helps to keep calcium, magnesium, and phosphorus in solution, preventing the precipitation of calcium-magnesium phosphates that can clog irrigation systems.^[8]

Data Presentation

The following tables summarize the key quantitative data regarding **urea phosphate**'s properties and application.

Table 1: Chemical and Physical Properties of **Urea Phosphate**

Property	Value	Reference
NPK Formula	17-44-0	[1][8]
Nitrogen (N) Content	17% - 17.5%	[5][6]
Phosphorus (P ₂ O ₅) Content	44%	[5][6]
Appearance	White Crystalline Solid	[1][5]
Solubility in Water	Highly Soluble	[1][4]
pH (1% aqueous solution)	1.6 - 2.4	[5][6]
Insoluble Content	< 0.1%	[5]

Table 2: Recommended Application Rates for **Urea Phosphate**

Application Method	Crop Type	Recommended Dosage	Reference
Fertigation / Drip Irrigation	Field Crops, Fruit Trees	10 - 20 kg/ha	[7]
Vegetables		10 - 15 kg/ha	[7]
General		1.5 to 2.5 gm per litre of water	[9]
Foliar Application	Field Crops, Fruit Trees	2 - 3 Litres per 1000L of water per hectare	[7]
General		0.5% to 1.0% solution (5 to 10 gm per litre of water)	[9]
Rice		1% to 2% spray at panicle initiation	[10]
Root Treatment	General	10 gm per litre of water	[9]

Note: Application rates should be adjusted based on crop cycle, soil type, and specific nutrient requirements.[\[9\]](#)

Application Protocols

Protocol 1: Fertigation (Drip Irrigation)

This method allows for the precise delivery of nutrients directly to the plant's root zone, enhancing uptake and minimizing waste.[\[2\]](#)

Objective: To supply nitrogen and phosphorus to crops efficiently through the irrigation system.

Materials:

- **Urea Phosphate** (17-44-0) fertilizer
- Water source
- Fertilizer tank / injector system
- Drip irrigation system
- pH meter (optional, for monitoring water pH)
- Personal Protective Equipment (PPE): gloves, goggles

Procedure:

- System Check: Before preparing the solution, ensure the drip irrigation system is functioning correctly and is free from major blockages. The acidic nature of **urea phosphate** will help clean minor pipe encrustations.[\[5\]](#)[\[8\]](#)
- Calculate Requirement: Based on the crop, growth stage, and area of cultivation, calculate the total amount of **urea phosphate** needed using the rates in Table 2.
- Prepare Stock Solution:
 - Partially fill the fertilizer tank with water.

- Slowly add the pre-weighed **urea phosphate** to the water while agitating to ensure it dissolves completely. **Urea phosphate** is highly soluble in water.[4]
- Top up the tank with the remaining water to reach the final desired concentration.
- Injection: Inject the **urea phosphate** solution into the irrigation system. It is often recommended to inject the fertilizer during the middle phase of the irrigation cycle to ensure even distribution and to flush the lines with clean water at the end.
- Post-Application: After the fertilizer solution has been applied, continue to run the irrigation system with fresh water for a short period to flush any remaining fertilizer from the pipes and emitters.

Caution: Do not mix **urea phosphate** with fertilizers containing calcium nitrate or magnesium sulfate in the same stock tank, as this may cause precipitation.[5]

Protocol 2: Foliar Application

Foliar application provides rapid nutrient absorption through the leaves and is beneficial when soil conditions limit nutrient uptake or during periods of high nutrient demand.[1]

Objective: To deliver a quick supply of nitrogen and phosphorus directly to the plant foliage.

Materials:

- **Urea Phosphate (17-44-0) fertilizer**
- Water
- Sprayer (backpack, boom, etc.)
- Mixing tank
- Wetting agent/surfactant (optional, to improve leaf coverage)
- PPE: gloves, goggles, mask

Procedure:

- Optimal Timing: Apply foliar sprays during the cooler parts of the day, such as early morning or late evening, to maximize absorption and minimize the risk of leaf burn.
- Solution Preparation:
 - Calculate the required amount of **urea phosphate** and water based on a 0.5% to 1.0% concentration (5 to 10 grams of **urea phosphate** per liter of water).[9]
 - Fill the mixing tank with half the required volume of water.
 - Add the calculated amount of **urea phosphate** and mix until fully dissolved.
 - If using a wetting agent, add it to the solution as per the manufacturer's instructions.
 - Add the remaining water to reach the final volume.
- Application:
 - Calibrate the sprayer to ensure an even application rate.
 - Spray the foliage to the point of runoff, ensuring thorough coverage of both the upper and lower leaf surfaces.
- Frequency: Repeat applications as needed based on crop response and specific recommendations. For rice, spraying at the panicle initiation stage has been shown to be effective.[10]

Experimental Protocols

Protocol 3: Evaluating the Efficacy of Urea Phosphate Fertilizer

This protocol outlines a methodology for conducting a replicated field trial to assess the impact of **urea phosphate** on crop yield and soil properties.

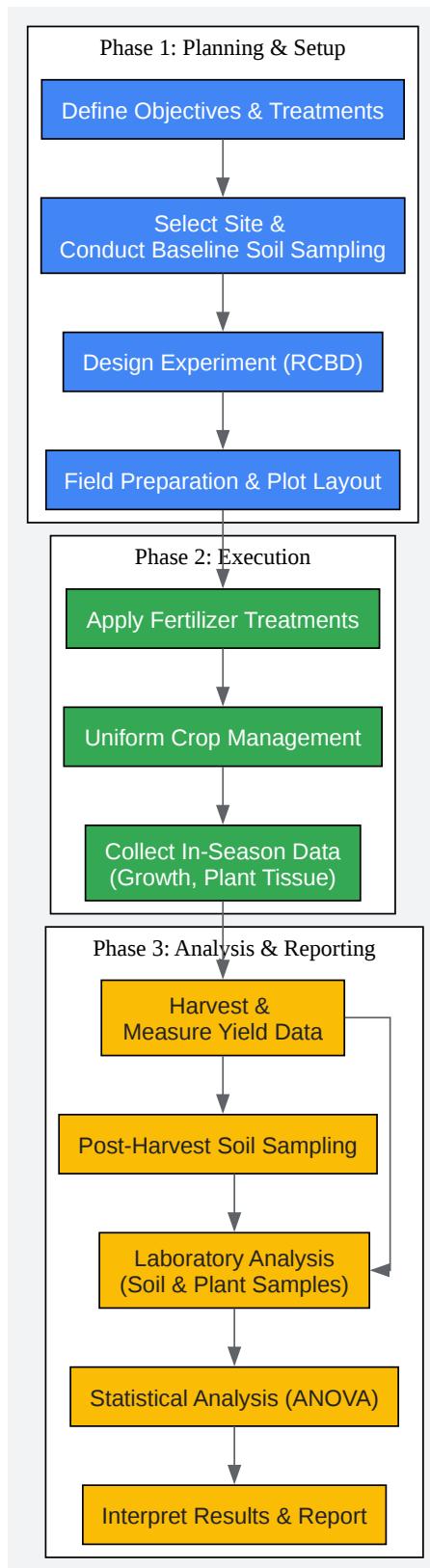
Objective: To determine the effect of different application rates and methods of **urea phosphate** on crop growth, yield, nutrient uptake, and soil pH compared to a control group.

Materials:

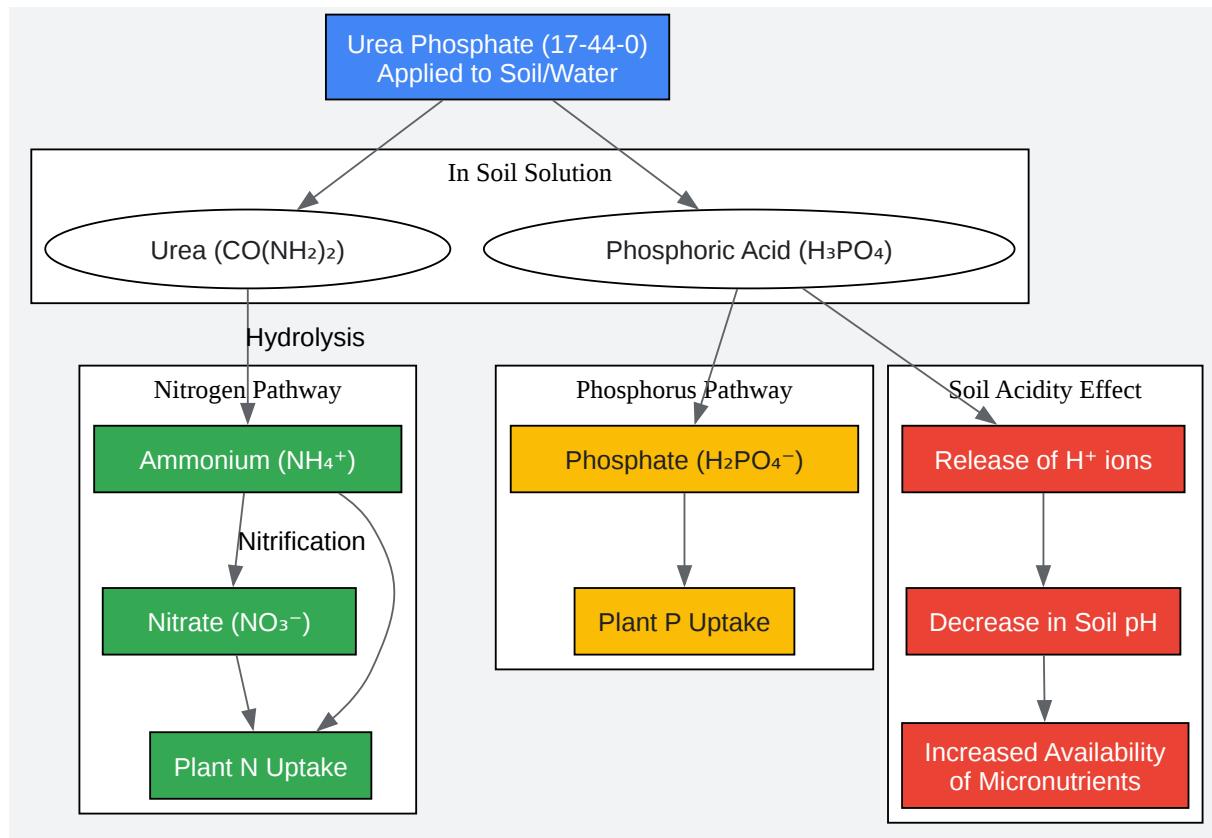
- **Urea Phosphate (17-44-0)**
- Test crop seeds/seedlings
- Standard farming equipment for field preparation, planting, and harvesting
- Plot marking materials (stakes, flags)
- Calibrated equipment for fertilizer application (spreader, sprayer, fertigation system)
- Data collection tools (soil sampler, plant tissue collection bags, yield measurement scales)
- Laboratory access for soil and plant tissue analysis

Experimental Design:

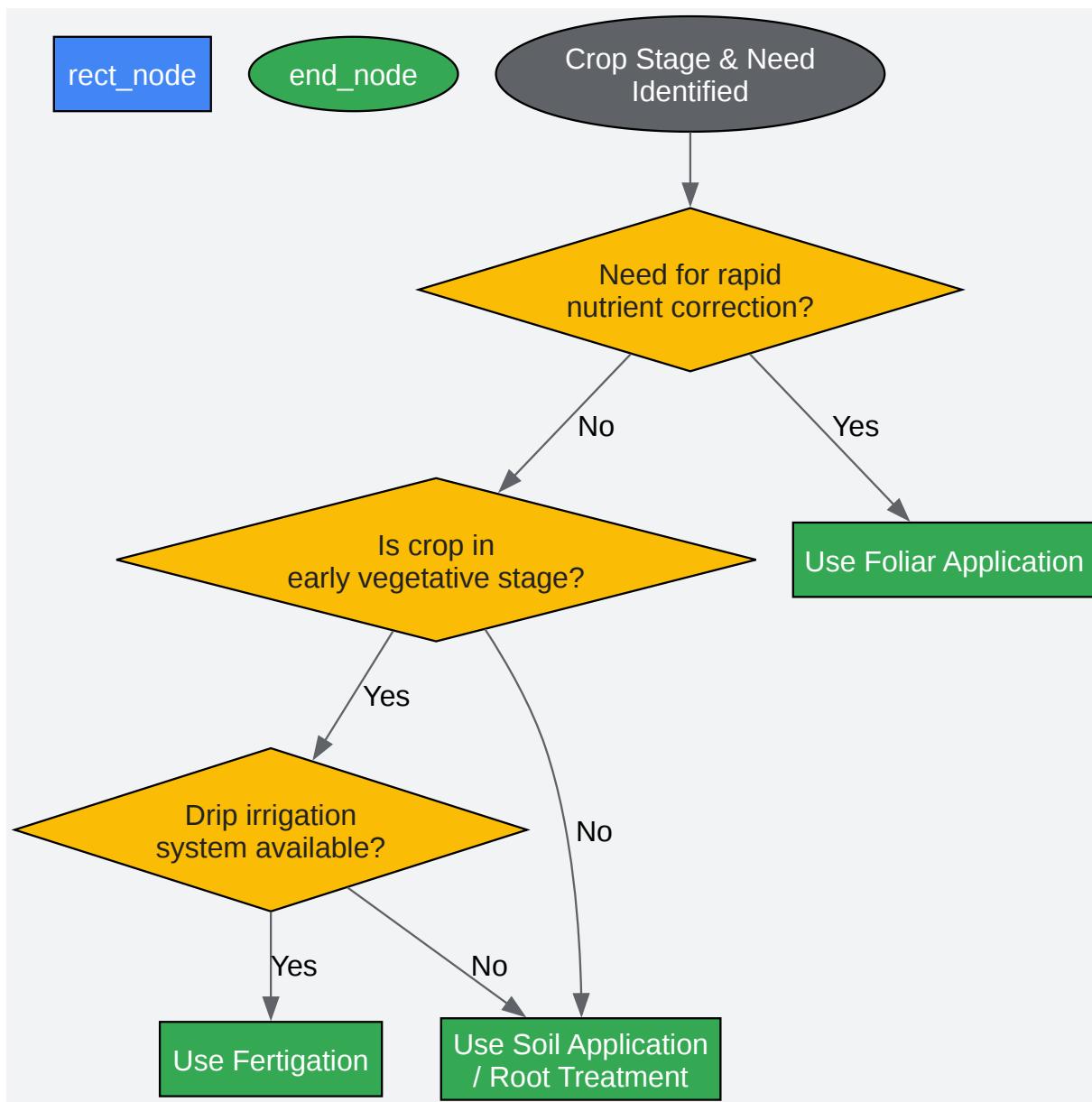
- Design: A Randomized Complete Block Design (RCBD) is recommended to account for field variability.[\[11\]](#)
- Treatments: Define the treatments to be tested. For example:
 - T1: Control (No fertilizer)
 - T2: Standard N&P fertilizer practice (e.g., using Urea and DAP)
 - T3: **Urea Phosphate** via Fertigation (at Rate X)
 - T4: **Urea Phosphate** via Fertigation (at Rate Y)
 - T5: **Urea Phosphate** via Foliar Spray (at Rate Z)
- Replication: Each treatment should be replicated at least 3-4 times to ensure statistical validity.[\[11\]](#)[\[12\]](#)
- Plot Size: Plots should be of a uniform size and shape, large enough to minimize edge effects and allow for representative sampling and yield measurement.[\[13\]](#)


Procedure:

- Site Selection & Baseline Sampling:
 - Select a uniform experimental site.
 - Collect composite soil samples from the entire area before applying any treatments.
Analyze for baseline pH, organic matter, N, P, K, and other relevant nutrients.
- Field Preparation and Layout:
 - Prepare the field according to standard practice for the chosen crop.
 - Lay out the experimental plots according to the RCBD, clearly marking each plot with its corresponding treatment and replicate number.[\[13\]](#)
- Fertilizer Application:
 - Apply the defined fertilizer treatments at the appropriate time and with calibrated equipment to ensure accuracy. For **urea phosphate**, follow the fertigation or foliar protocols described above.
- Crop Management: Manage all plots uniformly throughout the growing season (e.g., irrigation, pest control) so that the only variable is the fertilizer treatment.
- Data Collection:
 - Plant Growth Parameters: At key growth stages, measure parameters like plant height, number of leaves/tillers, and biomass.
 - Nutrient Uptake: Collect leaf or whole plant tissue samples at specific growth stages for N and P analysis.
 - Yield Data: At harvest, measure the total yield (e.g., grain weight, fruit weight) from a designated area within the center of each plot.
 - Soil Analysis: Collect soil samples from each plot after harvest to assess changes in soil pH and nutrient status.[\[11\]](#)


- Data Analysis:

- Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
- If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
- Evaluate the economic viability of each treatment.


Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for a field trial evaluating **urea phosphate** efficacy.

[Click to download full resolution via product page](#)

Caption: Mechanism of **urea phosphate** action in the soil environment.

[Click to download full resolution via product page](#)

Caption: Decision flowchart for **urea phosphate** application method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kelewell.de [kelewell.de]
- 2. Understanding the Benefits of Water Soluble Urea Phosphate Fertilizers for Optimal Plant Growth and Nutrition [hhfertilizer.com]
- 3. Calaméo - Application Of Urea Phosphate Fertilizer In Agriculture [calameo.com]
- 4. urea phosphate [hhfertilizer.com]
- 5. toros.com.tr [toros.com.tr]
- 6. chematephosphates.com [chematephosphates.com]
- 7. padenafertilizer.com [padenafertilizer.com]
- 8. Urea phosphate - Wikipedia [en.wikipedia.org]
- 9. Urea Phosphate Water Soluble Fertilizer - IFFCO [iffco.in]
- 10. researchgate.net [researchgate.net]
- 11. Best Practices for Fertilizer Trials [quicktrials.com]
- 12. nutrientstar.org [nutrientstar.org]
- 13. cgospace.cgiar.org [cgospace.cgiar.org]
- To cite this document: BenchChem. [Application Notes for Urea Phosphate (17-44-0) in Agriculture]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1195089#urea-phosphate-application-in-agriculture-as-a-fertilizer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com